3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound possesses unique structural features that make it a promising candidate for various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promising anticancer activity against various cancer cell lines. In biochemistry, it has been used as a fluorescent probe for the detection of metal ions in biological samples. In pharmacology, it has been investigated for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-dependent pathways. Inflammation and pain are believed to be modulated by the inhibition of cyclooxygenase and lipoxygenase pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models, it has been shown to reduce inflammation and pain. However, the effects of this compound on human subjects have not been fully explored.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine in lab experiments include its high purity and yield, its unique structural features, and its potential applications in various research fields. However, the limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine. These include further investigation of its mechanism of action, exploration of its potential applications in drug discovery and development, and optimization of its synthesis method to improve its yield and purity. Additionally, the development of novel derivatives of this compound with improved properties and reduced toxicity is an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound with unique structural features and potential applications in various scientific research fields. Its synthesis method has been optimized to provide high yields and purity, and its mechanism of action is believed to involve the inhibition of various enzymes and signaling pathways. While its advantages include its potential applications, its limitations include its potential toxicity and the lack of understanding of its mechanism of action. Future research directions include further investigation of its mechanism of action, exploration of its potential applications, and optimization of its synthesis method.
Synthesis Methods
The synthesis of 3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine involves the condensation of 2-aminothiophenol with triphenylphosphine and carbon disulfide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This method has been optimized to provide high yields and purity of the compound.
properties
Molecular Formula |
C23H17N3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine |
InChI |
InChI=1S/C23H17N3S/c1-4-10-17(11-5-1)20-16-27-23-25-24-21(18-12-6-2-7-13-18)22(26(20)23)19-14-8-3-9-15-19/h1-16,22H |
InChI Key |
XCNCOCNJJDTECB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.